Cas no 57709-34-9 (Piperazine,1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-)
57709-34-9 structure
Product Name:Piperazine,1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-
CAS-nummer:57709-34-9
MF:C8H11F3N4S
MW:252.259949922562
CID:374118
PubChem ID:748107
Update Time:2025-04-19
Piperazine,1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Piperazine,1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-
- 1-METHYL-4-(S-TRIFLUOROMETHYL-[1,3,4]THIODIAZOL-Z-YL)PIPERAZINE
- 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)-1,3,4-thiadiazole
- 57709-34-9
- DTXSID50206419
- QJSFDLRMJWUTTC-UHFFFAOYSA-N
- BRN 1125155
- 1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine
- SCHEMBL13447349
- Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-
- SR-01000268501-1
- 1-Methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)piperazine
- AKOS005477990
- EU-0015752
- SR-01000268501
-
- Inchi: 1S/C8H11F3N4S/c1-14-2-4-15(5-3-14)7-13-12-6(16-7)8(9,10)11/h2-5H2,1H3
- InChI-sleutel: QJSFDLRMJWUTTC-UHFFFAOYSA-N
- LACHT: S1C(C(F)(F)F)=NN=C1N1CCN(C)CC1
Berekende eigenschappen
- Exacte massa: 252.06583
- Monoisotopische massa: 252.06565203g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 1
- Complexiteit: 242
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.6
- Topologisch pooloppervlak: 60.5Ų
Experimentele eigenschappen
- PSA: 32.26
Piperazine,1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- Gerelateerde literatuur
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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